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Introduction

Indole derivatives are a cornerstone of medicinal chemistry, forming the structural core of
numerous natural products and synthetic drugs. Within this class, 6-Methoxy-1-methyl-1H-
indole-2-carboxylic acid (CAS: 739365-07-2) represents a key synthetic intermediate and a
molecule of interest for drug discovery programs. Its utility is suggested by the role of related
indole-2-carboxylic acids as reactants in the synthesis of compounds targeting critical biological
systems, such as opioid and melatonin receptors.[1]

A thorough understanding of a compound's physicochemical properties is fundamental to its
journey from a laboratory curiosity to a potential therapeutic agent. These properties—solubility,
lipophilicity, and ionization state (pKa)—govern the absorption, distribution, metabolism, and
excretion (ADME) profile of a drug candidate, directly impacting its efficacy and safety.[2] This
guide provides a comprehensive analysis of the known and predicted physicochemical
properties of 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid, outlines authoritative
experimental protocols for their determination, and explains the causal relationships between
molecular structure and physical behavior, offering a field-proven perspective for researchers
and drug development professionals.
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Molecular Identity and Structural Features

The foundation of a compound's behavior lies in its structure. The key functional groups of 6-
Methoxy-1-methyl-1H-indole-2-carboxylic acid—the bicyclic indole core, the N-methyl
group, the methoxy ether, and the carboxylic acid—each contribute distinct electronic and
steric features that dictate its overall physicochemical profile.

» Indole Core: The aromatic, heterocyclic ring system provides a rigid, largely hydrophobic
scaffold.

» Carboxylic Acid: This is the primary ionizable group, capable of donating a proton. It serves
as a hydrogen bond donor and acceptor, significantly influencing aqueous solubility and
potential for molecular interactions.

» N-Methyl Group: The methylation at the indole nitrogen (N1 position) removes the hydrogen
bond donating capability of the indole NH group, which can subtly alter solubility and crystal
packing compared to its N-H counterpart.

o Methoxy Group: The electron-donating methoxy group at the 6-position can modulate the
electron density of the aromatic system and act as a hydrogen bond acceptor.

ble 1: Chemical Identifi T :

Property Value Source(s)

CAS Number 739365-07-2 [3][4]

Molecular Formula C11H11NOs [3][5]

Molecular Weight 205.21 g/mol [3]

Monoisotopic Mass 205.0739 Da [5]
CN1C(=CC2=C1C=C(C=C2)0O

SMILES [5]
C)C(=0)0O

InChl=1S/C11H11NO3/c1-12-
9-6-8(15-2)4-3-7(9)5-

InChl 5]
10(12)11(13)14/h3-6H,1-2H3,

(H,13,14)
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Core Physicochemical Properties: Data and
Analysis

The interplay of the functional groups described above gives rise to the macroscopic properties
summarized below. It is critical to note that much of the publicly available data for this specific
compound is derived from computational models (in silico predictions). While valuable for initial
assessment, experimental verification is imperative for drug development applications.

ble 2: ¢ Physicochemical

Significance in

Parameter Predicted Value(s) Method/Source
Drug Development
Purity, stability,

Melting Point 133.11 °C EPI Suite[6] formulation (solid-
state)

N ) 365.78 °C; 422.3 °C EPI Suite[6]; Thermal stability,
Boiling Point o
at 760 mmHg Unknown[3] purification
) EPAT.E.S.T.[6]; Formulation, material
Density 1.33 g/cms3; 1.26 g/cm3

Unknown[3]

handling

Water Solubility

136.84 mg/L; 157.36

EPAT.E.S.T.[6]

Bioavailability,

mg/L formulation
Membrane
Lipophilicity (XlogP) 2.0 PubChemLite[5] permeability,

metabolism, toxicity

Acidity (pKa)

~3.5 - 4.5 (Estimated)

Based on benzoic

acid

lonization state,
solubility, receptor

binding

Thermal Properties

The predicted melting point of 133.11 °C suggests the compound is a solid at room

temperature.[6] Discrepancies in predicted boiling points are common and highlight the need
for experimental measurement, typically via Differential Scanning Calorimetry (DSC) for the
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melting point, which provides a precise, reproducible value critical for quality control and
formulation development.

Solubility

The predicted aqueous solubility is low (~140-160 mg/L).[6] This is a classic example of
competing structural influences. The lipophilic indole core dominates, but the carboxylic acid
provides a crucial handle for pH-dependent solubility. At pH values significantly above its pKa,
the carboxylate anion will be the dominant species, leading to a substantial increase in
agueous solubility. This behavior is a key lever for developing aqueous formulations.

Lipophilicity (logP)

The predicted partition coefficient (XlogP) of 2.0 indicates a moderate degree of lipophilicity.[5]
This value falls within the range often considered favorable for oral drug candidates, balancing
sufficient membrane permeability for absorption with adequate aqueous solubility to avoid
formulation and clearance issues.[7] The "shake-flask" method remains the gold standard for
experimental logP determination and is essential for generating reliable data for
pharmacokinetic modeling.[2]

Acidity (pKa)

No experimental pKa value for this compound is readily available in public databases.
However, the carboxylic acid is the only significant acidic proton. Its pKa can be estimated to
be in the range of 3.5 to 4.5, similar to other aromatic carboxylic acids. This value is one of the
most critical physicochemical parameters.[2] It dictates the charge state of the molecule in
different physiological compartments (e.g., stomach at pH ~2, intestine at pH ~6-7.5, blood at
pH 7.4), which in turn governs its solubility, permeability, and interaction with protein targets.
Potentiometric titration is the standard, authoritative method for its precise determination.[8]

Experimental Determination Protocols

Trustworthy data is the bedrock of scientific integrity. The following protocols describe robust,
self-validating methods for determining the key physicochemical properties of 6-Methoxy-1-
methyl-1H-indole-2-carboxylic acid.

Overall Characterization Workflow
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The logical flow for a comprehensive physicochemical characterization begins with ensuring

sample purity, followed by parallel determination of key properties.

Sample Preparation & Purity
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Caption: High-level workflow for physicochemical characterization.
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Protocol: Determination of pKa by Potentiometric
Titration

This method relies on monitoring the pH of a solution of the analyte as a titrant of known
concentration is added. The pKa is derived from the half-equivalence point of the resulting
titration curve.

Principle: The Henderson-Hasselbalch equation shows that when the acidic form and its
conjugate base are present in equal concentrations ([HA] = [A~]), the pH of the solution is
equal to the pKa. This condition occurs at the midpoint of the titration.

Methodology:
e Preparation:

o Accurately weigh approximately 5-10 mg of 6-Methoxy-1-methyl-1H-indole-2-carboxylic
acid.

o Dissolve the compound in a suitable co-solvent mixture if necessary (e.g., 50:50
Methanol:Water) to ensure solubility throughout the titration. Record the exact volume.

o Prepare a standardized solution of 0.01 M NaOH (titrant).

o Prepare acidic (0.01 M HCI) and basic (0.01 M NaOH) solutions for back-titration if
needed.

 Instrumentation & Calibration:
o Use a calibrated pH meter with an electrode suitable for the chosen solvent system.

o Calibrate the pH meter immediately before use with at least three standard buffer solutions
(e.g., pH 4.0, 7.0, 10.0).

e Titration Procedure:

o Place the analyte solution in a jacketed beaker maintained at a constant temperature (e.g.,
25 °C).
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[e]

Immerse the pH electrode and a micro-stir bar into the solution.

o

Add the 0.01 M NaOH titrant in small, precise increments (e.g., 0.02 mL) using an
automated titrator or a calibrated burette.

(¢]

Record the pH value after each addition, ensuring the reading has stabilized.

[¢]

Continue the titration well past the equivalence point (the point of rapid pH change).

Data Analysis:
o Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis).

o Determine the equivalence point (Ve) from the inflection point of the curve, often calculated
using the first or second derivative of the plot.

o The pH at the half-equivalence point (Ve / 2) is the apparent pKa (pKa’).

o If a co-solvent was used, corrections (e.g., Yasuda-Shedlovsky extrapolation) may be
necessary to determine the aqueous pKa.
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'
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Caption: Workflow for pKa determination via potentiometric titration.

Protocol: Determination of logP by the Shake-Flask
Method (OECD 107)

This is the benchmark method for measuring the partition coefficient, representing the ratio of a
compound's concentration in two immiscible phases (n-octanol and water) at equilibrium.
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Principle: logP = logio ( [Compound]o.tanol / [Compound]agueous )
Methodology:
e Phase Preparation:

o Pre-saturate n-octanol with water and water (typically a buffer at a pH where the
compound is neutral, e.g., pH 2 for a carboxylic acid) with n-octanol by shaking them
together for 24 hours and allowing them to separate. This prevents volume changes during
the experiment.

e Sample Preparation:
o Prepare a stock solution of the compound in n-octanol.

o Add a small volume of the stock solution to a known volume of the pre-saturated n-octanol
and pre-saturated water in a centrifuge tube. The final concentration should be low enough
to avoid self-association but high enough for accurate quantification.

 Partitioning:

o Shake the tubes at a constant temperature (e.g., 25 °C) for a sufficient time to reach
equilibrium (e.g., 1-24 hours). The required time should be determined in preliminary

experiments.
e Phase Separation:
o Centrifuge the tubes to ensure complete separation of the two phases.
¢ Quantification:
o Carefully take an aliquot from both the n-octanol and aqueous phases.

o Determine the concentration of the compound in each phase using a validated analytical
method, such as HPLC-UV. A calibration curve must be prepared for quantification in each
phase.

e Calculation:
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o Calculate the ratio of the concentration in the n-octanol phase to the concentration in the
agueous phase.

o The logarithm (base 10) of this ratio is the logP value.

o The experiment should be performed in triplicate to ensure reproducibility.

Conclusion

6-Methoxy-1-methyl-1H-indole-2-carboxylic acid is a molecule with physicochemical
properties that position it as a compound of interest in drug discovery. Its moderate lipophilicity
and pH-dependent solubility, governed by the carboxylic acid function, are key characteristics
that can be modulated for optimal ADMET performance. While computational predictions
provide a valuable starting point, this guide emphasizes the non-negotiable role of rigorous
experimental verification. The protocols detailed herein for determining pKa, logP, and melting
point represent the authoritative standards required to build a reliable data package, enabling
informed decisions in the progression of a lead compound toward a clinical candidate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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